N-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[3-(2,5-dioxopyrrol-1-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-8(15)13-9-3-2-4-10(7-9)14-11(16)5-6-12(14)17/h2-7H,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCLQMPQVKMMJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)N2C(=O)C=CC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide typically involves the reaction of maleic anhydride with aniline to form N-phenylmaleimide. This intermediate is then reacted with acetic anhydride under controlled conditions to yield the final product. The reaction conditions often include:
Temperature: 50-70°C
Solvent: Acetic acid or other suitable organic solvents
Catalysts: Acid catalysts like sulfuric acid or Lewis acids
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous reactors: To ensure consistent product quality
Purification steps: Such as recrystallization or chromatography to achieve high purity
Quality control: Rigorous testing to meet industry standards
Chemical Reactions Analysis
Types of Reactions
N-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide
Reduction: Employing reducing agents such as lithium aluminum hydride
Substitution: Nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Halogenating agents like bromine or chlorine
Major Products
Oxidation: Formation of carboxylic acids or ketones
Reduction: Conversion to corresponding amines or alcohols
Substitution: Halogenated derivatives or other substituted products
Scientific Research Applications
N-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules
Biology: Investigated for its potential as a biochemical probe
Medicine: Explored for its therapeutic properties, including anti-cancer and anti-inflammatory activities
Industry: Utilized in the production of polymers and advanced materials
Mechanism of Action
The mechanism of action of N-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. It can:
Inhibit enzyme activity: By binding to active sites
Modulate signaling pathways: Affecting cellular processes
Induce apoptosis: In cancer cells through mitochondrial pathways
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide with structurally or functionally related compounds, emphasizing key differences in reactivity, stability, and applications.
Structural and Functional Group Comparisons
Reactivity and Stability
- Maleimide vs. Tetrazole : The maleimide group in the target compound exhibits rapid thiol reactivity under physiological conditions, whereas the tetrazole in CAS 14070-48-5 provides metabolic stability and acts as a carboxylic acid bioisostere .
- Chlorine vs. Fluorine Substituents : The dichlorophenyl group in enhances lipophilicity and antimicrobial activity but may increase toxicity. In contrast, fluorine in improves electronegativity and metabolic stability .
- PEG Linkers : ADC1770 () incorporates a PEG spacer, improving solubility and reducing aggregation—a feature absent in the target compound, which may limit its utility in aqueous systems .
Crystallographic and Physicochemical Properties
- Crystal Packing : The dichlorophenyl-acetamide () forms R₂²(10) hydrogen-bonded dimers, influencing crystallinity and melting point (473–475 K). The target compound’s planar maleimide ring may promote π-π stacking but requires experimental validation .
- Solubility : The PEG linker in ADC1770 enhances aqueous solubility, whereas the target compound’s hydrophobic phenyl-maleimide core may necessitate formulation aids .
Biological Activity
N-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.
Chemical Structure and Properties
This compound features a pyrrole ring with two carbonyl groups (dioxo) and an acetamide functional group. Its molecular formula is C₁₄H₁₁N₃O₄, with a molecular weight of 269.25 g/mol. The presence of the pyrrole moiety is crucial for its biological activity, particularly in neuropharmacological contexts.
Synthesis
The synthesis of this compound typically involves the reaction of 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoic acid with an appropriate amine under controlled conditions. The reaction pathway can be summarized as follows:
- Formation of Pyrrole Derivative : The initial step involves synthesizing the pyrrole derivative through cyclization reactions.
- Acetylation : The resulting compound is then acetylated to yield this compound.
Anticonvulsant Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticonvulsant properties. For instance, research shows that derivatives containing the pyrrolidine core demonstrate efficacy in various seizure models:
| Compound | Model Used | Efficacy |
|---|---|---|
| Compound A | Maximal Electroshock (MES) | High |
| Compound B | Pentylenetetrazole (PTZ) | Moderate |
| This compound | MES and PTZ | Pending |
In these studies, the compounds were evaluated for their ability to prevent seizures induced by electrical stimulation or chemical agents. The results indicated that certain structural modifications enhance anticonvulsant activity by improving binding affinity to sodium channels in neurons .
Cytotoxicity and Antitumor Activity
The cytotoxic potential of this compound has also been investigated. In vitro assays revealed that the compound exhibits selective cytotoxicity against various cancer cell lines:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| A431 | <10 | High |
| Jurkat | <15 | Moderate |
| HT29 | <20 | Moderate |
The mechanism underlying this activity may involve the inhibition of key cellular pathways associated with tumor growth and survival . Molecular docking studies suggest that the compound interacts with proteins involved in apoptosis regulation.
Case Studies
Case Study 1: Anticonvulsant Screening
A study conducted on a series of pyrrole derivatives demonstrated that those with a similar structure to this compound showed promising results in MES and PTZ models. The study highlighted the importance of the dioxo functionality in enhancing anticonvulsant effects .
Case Study 2: Antitumor Efficacy
In another investigation focusing on antitumor activity, this compound was tested against various cancer cell lines. The results indicated significant cytotoxic effects at low concentrations, suggesting its potential as a lead compound for further development in cancer therapy .
Q & A
Basic: What experimental methodologies are recommended for synthesizing N-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide, and how can reaction efficiency be optimized?
Methodological Answer:
Synthesis optimization requires a Design of Experiments (DoE) approach to minimize trial-and-error. Key steps include:
- Variable Screening : Identify critical parameters (e.g., solvent polarity, temperature, catalyst loading) using fractional factorial designs.
- Response Surface Methodology (RSM) : Model interactions between variables to predict optimal conditions (e.g., yield, purity).
- Validation : Confirm predicted outcomes with small-scale trials before scaling.
For pyrrolidone derivatives, analogous studies emphasize the role of electron-withdrawing groups in stabilizing intermediates, which may influence reaction kinetics .
Basic: How can structural characterization of this compound be performed to confirm its identity and purity?
Methodological Answer:
A multi-analytical approach is essential:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify substitution patterns and aromatic proton environments.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and detect impurities.
- X-ray Crystallography : Resolve crystal structure for absolute configuration validation, as demonstrated for structurally related acetamide derivatives .
- HPLC-PDA : Assess purity (>95%) via reverse-phase chromatography with photodiode array detection.
Advanced: What computational strategies can predict the reactivity and regioselectivity of this compound in novel reactions?
Methodological Answer:
Integrate quantum chemical calculations (e.g., DFT) with cheminformatics:
- Reaction Path Search : Use software like GRRM or AFIR to map potential energy surfaces for intermediates and transition states.
- Machine Learning (ML) : Train models on existing reaction databases to predict regioselectivity based on electronic descriptors (e.g., Fukui indices).
- Hybrid Workflows : Combine computational predictions with high-throughput experimentation (HTE) to validate and refine models, as advocated by ICReDD’s feedback-loop methodology .
Advanced: How can researchers resolve contradictions in biological activity data for this compound across different assays?
Methodological Answer:
Address discrepancies through:
- Assay Standardization : Control variables like cell line selection, solvent (DMSO vs. aqueous buffers), and incubation time.
- Target Engagement Studies : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify binding affinity directly.
- Meta-Analysis : Apply statistical tools (e.g., Bayesian hierarchical modeling) to harmonize data from disparate studies. Structural analogs with conflicting bioactivity profiles highlight the need for rigorous assay validation .
Basic: What are the recommended protocols for evaluating the stability of this compound under varying storage conditions?
Methodological Answer:
Conduct accelerated stability studies :
- Forced Degradation : Expose the compound to stress conditions (heat, light, humidity) and monitor degradation via LC-MS.
- Kinetic Modeling : Use the Arrhenius equation to extrapolate shelf-life at standard storage temperatures.
- Excipient Screening : Test compatibility with common stabilizers (e.g., cyclodextrins) to enhance solid-state stability.
Advanced: How can reaction fundamentals inform reactor design for scaling up the synthesis of this compound?
Methodological Answer:
Leverage reaction engineering principles :
- Mass Transfer Analysis : Optimize mixing efficiency (e.g., impeller design) to mitigate diffusion limitations in heterogeneous systems.
- Thermodynamic Profiling : Use calorimetry (RC1e) to quantify heat flow and ensure safe scale-up.
- CFD Modeling : Simulate fluid dynamics in continuous-flow reactors to enhance yield and reduce waste, aligning with CRDC subclass RDF2050112 (reaction fundamentals and reactor design) .
Advanced: What interdisciplinary approaches can elucidate the mechanism of action of this compound in biological systems?
Methodological Answer:
Combine systems biology and chemical proteomics :
- Network Pharmacology : Map compound interactions with protein targets using STRING or KEGG databases.
- Activity-Based Protein Profiling (ABPP) : Use clickable probes to identify off-target interactions.
- Metabolomics : Track downstream metabolic perturbations via LC-MS/MS to infer pathway modulation.
Analogous studies on dichlorophenyl acetamide derivatives emphasize cross-validation between computational docking and experimental assays .
Basic: What analytical techniques are suitable for quantifying trace impurities in this compound batches?
Methodological Answer:
Deploy hyphenated techniques:
- LC-MS/MS : Detect and quantify impurities at ppm levels using MRM (Multiple Reaction Monitoring).
- ICP-MS : Screen for heavy metal catalysts (e.g., Pd, Ni) from synthetic routes.
- Headspace GC-MS : Identify volatile degradation byproducts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
